![molecular formula C21H15ClN2O4S2 B2671033 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895458-51-2](/img/structure/B2671033.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or dioxane and catalysts like sulfuric acid or acyl chlorides
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups into the benzene ring.
Scientific Research Applications
Medicinal Chemistry Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide has shown promise in various biological contexts:
- Anticancer Activity : Compounds with benzothiazole structures have been reported to exhibit significant anticancer properties. Studies indicate that this compound can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Antibacterial and Antifungal Properties : The compound's structural similarity to natural antibiotics suggests it may possess antibacterial and antifungal activities. Research has demonstrated that derivatives of benzothiazole can effectively combat various bacterial strains and fungal infections .
- Antioxidant Activity : The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals, making it a candidate for antioxidant applications. This property is crucial in preventing oxidative stress-related diseases .
Material Science Applications
In addition to its biological applications, this compound is being explored for its material properties:
- Optical Materials : The unique electronic properties of benzothiazole derivatives allow for their use in developing optical materials. These compounds can be utilized in sensors and light-emitting devices .
- Polymeric Compositions : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for industrial use .
Case Studies
Several studies have investigated the applications of this compound:
- Study on Anticancer Activity : A recent investigation demonstrated the compound's efficacy against breast cancer cell lines, showing a dose-dependent reduction in cell viability. The study highlighted the compound's potential as a lead candidate for further drug development .
- Antibacterial Studies : Another study evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features, such as the benzothiazole ring and sulfonyl group, play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable candidate for further research and development .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety which is known for its biological activity. Its structure is characterized as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H18ClN2O4S
- Molecular Weight : 436.5 g/mol
Biological Activity Overview
Research indicates that compounds with a benzothiazole core exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as modulation of cell cycle proteins and apoptotic pathways .
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of microbial strains, suggesting potential as an antimicrobial agent .
- Antifungal and Anthelmintic Effects : Similar compounds in the benzothiazole family have been reported to possess antifungal and anthelmintic properties, indicating a broader spectrum of biological activity .
The biological activity of this compound can be attributed to its interactions with various cellular targets:
- Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can alter the pharmacokinetics of co-administered drugs.
- Cell Signaling Pathways : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression related to cell proliferation and survival .
- Induction of Apoptosis : By influencing apoptotic pathways, the compound can lead to programmed cell death in cancer cells, making it a candidate for cancer therapy .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- A study by Aiello et al. (2008) noted that benzothiazole derivatives exhibit potent anticancer effects in vitro, particularly against breast and colon cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Research conducted on antimicrobial efficacy showed that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | High | Aiello et al., 2008 |
Antimicrobial | Moderate | Research Study 2023 |
Antifungal | Moderate | Study on Benzothiazoles 2023 |
Apoptosis Induction | Significant | Cho et al., 2008 |
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4S2/c22-13-5-8-15(9-6-13)30(27,28)12-20(26)23-14-7-10-16(18(25)11-14)21-24-17-3-1-2-4-19(17)29-21/h1-11,25H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRACVHAWXIKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.